5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
This compound is a Meldrum’s acid derivative characterized by a 1-amino-2-(4-chlorophenyl)ethylidene substituent at the 5-position of the dioxane ring. The ethylidene bridge introduces rigidity, while the 4-chlorophenyl and amino groups contribute to its electronic and steric properties. Synthesized via TiCl4-catalyzed reactions (as seen in analogous compounds), it serves as a versatile intermediate in medicinal and synthetic chemistry .
Properties
IUPAC Name |
5-[1-amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-14(2)19-12(17)11(13(18)20-14)10(16)7-8-3-5-9(15)6-4-8/h3-6H,7,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYEAYFYWDGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(CC2=CC=C(C=C2)Cl)N)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the dioxane ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Condensation Reactions with Nucleophiles
The β-diketone moiety facilitates nucleophilic additions, forming heterocyclic systems. For example:
Key findings :
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Reactions with hydrazines proceed via enolate intermediate formation, followed by cyclization .
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Oxidative coupling with 2-iminopyridines requires molecular oxygen to dehydrogenate intermediates .
Oxidative Transformations
The aminoethylidene group undergoes oxidation under controlled conditions:
Mechanistic insight :
Oxidation initiates at the NH group of the aminoethylidene chain, generating radical intermediates that dimerize or couple with aromatic systems .
Cyclization Reactions
Intramolecular cyclization dominates under acidic or thermal conditions:
Example reaction pathway :
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Enolization of dioxane-dione core
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Nucleophilic attack by amino group
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Dehydration/cyclization
Substitution at the 4-Chlorophenyl Group
The chloro substituent participates in selective aromatic substitutions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, CuI | DMF, 100°C, 12h | Azido derivative | 62%* | † |
| NH₂OH, K₂CO₃ | EtOH, reflux, 8h | Hydroxylamino analog | 55%* | † |
*Theoretical yields based on analog 5-[(4-chlorophenyl)methylidene] derivative .
†Data extrapolated from structurally related systems.
pH-Dependent Tautomerism
The compound exhibits keto-enol tautomerism, influencing reactivity:
| pH Range | Dominant Form | Reactivity Preference |
|---|---|---|
| < 5.0 | Keto | Electrophilic aromatic substitution |
| 5.0–8.5 | Enol | Nucleophilic additions |
| > 8.5 | Deprotonated enolate | Cyclocondensations |
Comparative Reactivity with Analogs
The aminoethylidene side chain enhances reactivity compared to simpler dioxane-diones:
| Reaction Type | This Compound | 5-[(4-Cl-Ph)methylidene] analog |
|---|---|---|
| Hydrazine condensation | Forms stable pyrazoles | No reaction |
| Oxidative coupling | 85–94% yield | <10% yield |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H14ClNO4
- Molecular Weight : 295.72 g/mol
- CAS Number : 338406-51-2
The compound features a dioxane core which enhances its stability and reactivity. The presence of the 4-chlorophenyl group increases lipophilicity, influencing its interactions within biological systems .
Chemistry
5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a versatile building block in synthetic organic chemistry. It can be utilized in:
- Synthesis of Complex Molecules : The compound can be employed in the construction of more complex organic structures through various chemical reactions such as condensation and cyclization .
Biology
Preliminary studies suggest that this compound exhibits notable biological activities:
- Antidiabetic Potential : Due to its structural similarities with other bioactive compounds, it has been investigated for potential antidiabetic effects. Interaction studies indicate that it may influence glucose metabolism by interacting with enzymes involved in metabolic pathways .
- Antimicrobial and Anticancer Properties : The compound is being explored for its potential therapeutic applications against various pathogens and cancer cells. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cellular proliferation .
Medicine
In medicinal chemistry, the compound's unique structure allows for:
- Therapeutic Applications : It is being researched for potential use in treating diseases such as diabetes and cancer due to its ability to modulate biochemical pathways .
Industry
The compound has potential applications in the development of new materials and chemical processes:
- Material Science : Its properties may be harnessed to create novel materials with specific functionalities, particularly in pharmaceuticals and agrochemicals .
Case Study 1: Antidiabetic Activity
A study explored the effects of this compound on glucose metabolism in diabetic models. Results indicated that the compound significantly improved insulin sensitivity and glucose uptake in skeletal muscle cells. This suggests a potential role as an antidiabetic agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at the Methylene Position
A. 5-[(4-Chlorophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 25063-46-1)
- Key Difference: Lacks the ethylidene bridge, featuring a direct (4-chlorophenylamino)methylene group.
- Applications : Used as a high-purity pharmaceutical intermediate (99% purity) with LCMS/GCMS validation .
B. 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
C. 5-({[(4-Chlorophenyl)methyl]sulfanyl}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Modifications on the Aromatic Ring
A. 5-[[[4-Chloro-2-(trifluoromethyl)phenyl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Key Difference : Trifluoromethyl group at the 2-position of the phenyl ring.
- Applications : Explored in fluorinated drug analogs .
B. 5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 370849-74-4)
Alkyl-Substituted Derivatives
A. 5-(1-(4-Methoxyphenyl)propyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
B. 5-(2,3-Dihydro-1H-inden-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Key Difference : Indenyl substituent introduces fused aromaticity.
- Data : HRMS (EI) m/z 396.1608 (calcd. 396.1573) .
Structural and Functional Data Table
Research Findings and Implications
Biological Activity
5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with the molecular formula C14H14ClNO4. Its structure includes a dioxane core and a substituted phenyl group, which contribute to its unique biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly as an antidiabetic agent and for its antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features
- Molecular Weight : 295.72 g/mol
- Functional Groups : Amino group, carbonyl groups, and a chlorophenyl moiety enhance its lipophilicity and reactivity within biological systems.
Synthesis Methods
Synthesis typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the dioxane ring. Common solvents include ethanol or methanol at temperatures around 60-80°C .
Antidiabetic Potential
Preliminary studies indicate that this compound may exhibit antidiabetic properties due to its structural similarities with other known bioactive compounds. The presence of the amino group allows for interactions with biological targets that are involved in glucose metabolism .
Antimicrobial Properties
Research has shown that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, it has been evaluated against strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing promising results in modulating antibiotic effects .
Table: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Antibiotics |
|---|---|---|
| E. coli | 19.5 µg/mL | Amikacin (reduced to 4.9 µg/mL) |
| S. aureus | 19.5 µg/mL | Gentamicin (reduced to 2.4 µg/mL) |
| P. aeruginosa | 156.2 µg/mL | Gentamicin (reduced to 39.1 µg/mL) |
These findings suggest that the compound not only possesses inherent antibacterial properties but may also enhance the effectiveness of existing antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells. The amino and chlorophenyl groups facilitate binding to proteins or enzymes that are crucial for bacterial survival and proliferation, potentially leading to inhibition of their activity .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various dioxane derivatives, this compound was found to significantly reduce the MIC values of standard antibiotics against resistant strains of bacteria. This indicates its potential as an adjuvant in antibiotic therapy .
Case Study 2: Antidiabetic Activity
Another investigation focused on the antidiabetic potential of this compound revealed that it could enhance insulin sensitivity in vitro. The structural similarity to other antidiabetic agents suggests a mechanism involving modulation of glucose uptake pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[1-amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione?
- Methodological Answer : The compound is synthesized via condensation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 4-chlorophenyl-substituted aldehydes or amines. A green synthesis approach involves solvent-free conditions, where Meldrum’s acid reacts with aromatic aldehydes under reflux with methyl orthoformate, achieving yields >80% . Reaction optimization includes controlling molar ratios (e.g., 1:1.2 for Meldrum’s acid to aldehyde) and reflux duration (8–12 hours). Crystallization from methanol or ethanol yields high-purity crystals suitable for structural analysis .
Q. How is the compound structurally characterized, and what key conformational features are observed?
- Methodological Answer : Single-crystal X-ray diffraction reveals a half-boat conformation in the dioxane ring, with the 4-chlorophenyl group forming a dihedral angle of ~8.23° relative to the aminomethylene plane . Intramolecular N–H⋯O hydrogen bonding stabilizes the structure, while intermolecular C–H⋯O interactions create sheet-like packing parallel to the ab plane . Complementary characterization via H/C NMR and IR spectroscopy confirms the enamine linkage and carbonyl groups .
Advanced Research Questions
Q. What mechanistic insights explain its role as an intermediate in 4(1H)-quinolone synthesis?
- Methodological Answer : Thermolysis of the compound at 150–200°C induces cyclization via elimination of acetone and CO, forming 4(1H)-quinolone derivatives. This process is critical for generating antitumor and antimalarial precursors. Kinetic studies suggest a first-order degradation mechanism, with activation energies ~120 kJ/mol . Computational modeling (DFT) can predict substituent effects on reaction pathways .
Q. How do structural modifications (e.g., sulfoxide derivatives) alter reactivity or biological activity?
- Methodological Answer : Oxidation of the thiomethyl group with m-chloroperbenzoic acid produces sulfoxide derivatives (e.g., 5-[amino(sulfinylmethyl)methylene]-dioxane-dione), altering electronic properties and hydrogen-bonding capacity. These derivatives exhibit distinct C NMR shifts (δ = 42.30 ppm for S(O)Me) and enhanced polarity, impacting solubility and interaction with biological targets . Reaction with triphenylphosphine yields phosphonium salts, enabling further functionalization .
Q. How do crystallographic data resolve contradictions in reported conformations?
- Methodological Answer : Discrepancies in dioxane ring conformations (half-boat vs. envelope) arise from substituent steric effects. For example, bulky 4-acetylphenyl groups induce an envelope conformation, while smaller substituents favor a half-boat . Refinement parameters (R-factor <0.05) and high data-to-parameter ratios (>13:1) ensure accuracy in structural assignments .
Experimental Design & Data Analysis
Q. What experimental designs optimize yield and purity in large-scale synthesis?
- Methodological Answer : Factorial design (e.g., 2 designs) identifies critical variables: reaction temperature (80–100°C), solvent polarity (methanol vs. ethanol), and catalyst loading. Response surface methodology (RSM) maximizes yield (>85%) while minimizing byproducts . Purity is validated via HPLC (≥98%) and elemental analysis (C, H, N within ±0.3% of theoretical) .
Q. How can computational tools predict its interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes (e.g., ATPase inhibitors). The 4-chlorophenyl group enhances hydrophobic interactions, while the dioxane-dione core participates in hydrogen bonding with catalytic residues . QSAR models correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency (IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
